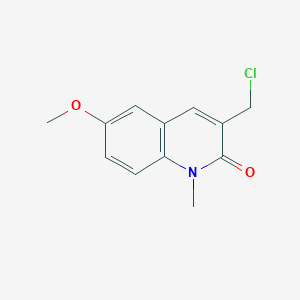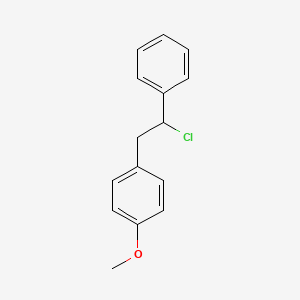![molecular formula C20H21N3 B12119701 4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
4-Methyl-5-pentylindolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-pentylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronic devices. The unique structure of this compound makes it a subject of interest for researchers exploring new synthetic methods and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolo[2,3-b]quinoxaline derivatives, including 4-Methyl-5-pentylindolo[2,3-b]quinoxaline, typically involves condensation reactions of isatin with o-phenylenediamine. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped cadmium sulfide nanoparticles and cerium(IV) oxide nanoparticles to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of microwave irradiation and nanoparticle catalysts can be scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-5-pentylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Methyl-5-pentylindolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral, antitumor, and antidiabetic activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of optoelectronic devices, including light-emitting diodes and sensors.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-pentylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Indolo[2,3-b]quinoxaline: A parent compound with similar structural features.
Pyrrolo[3,2-b]quinoxaline: Another heterocyclic compound with comparable biological activities.
Uniqueness: 4-Methyl-5-pentylindolo[2,3-b]quinoxaline stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl and pentyl groups can enhance its solubility and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H21N3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
7-methyl-6-pentylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3/c1-3-4-7-13-23-19-14(2)9-8-10-15(19)18-20(23)22-17-12-6-5-11-16(17)21-18/h5-6,8-12H,3-4,7,13H2,1-2H3 |
Clave InChI |
MUQLUQZTWGLEKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)



![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)



![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)

